2-Bromo-2-methylpropane

Description

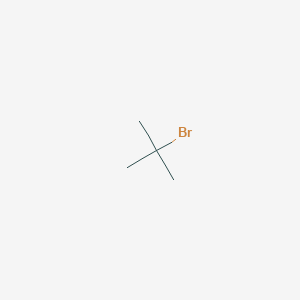

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSOPLXZQNSWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Record name | T-BUTYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060144 | |

| Record name | Propane, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

T-butyl bromide appears as a colorless liquid. Slightly denser than water and insoluble in water. Harmful if inhaled., Colorless liquid; [Merck Index] Colorless to yellow-brown liquid; [MSDSonline] | |

| Record name | T-BUTYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

73.3 °C | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

18.3 °C, Flash point: -16.3 °C | |

| Record name | t-Butyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with organic solvents, In water, 600 mg/L at 25 °C | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2125 at 25 °C/4 °C | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

135.0 [mmHg], 135.3 mm Hg at 25 °C | |

| Record name | t-Butyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

507-19-7 | |

| Record name | T-BUTYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-2-methylpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LWO08435U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-16.2 °C | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Bromo-2-methylpropane physical and chemical properties

An In-depth Technical Guide on 2-Bromo-2-methylpropane: Physical and Chemical Properties

Introduction

This compound, also widely known as tert-butyl bromide, is a tertiary alkyl halide with the chemical formula (CH₃)₃CBr.[1][2] It is a versatile reagent in organic synthesis, primarily utilized for introducing the tert-butyl group into molecules.[1][3] Its unique tertiary structure dictates its chemical reactivity, favoring specific reaction pathways, which makes it a subject of interest for mechanistic studies. This document provides a comprehensive overview of its physical and chemical properties, reaction mechanisms, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a colorless to light yellow-brown, volatile liquid with a characteristic pungent odor.[1][2][4] It is a highly flammable substance.[5][6] Key physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7][8] |

| Synonyms | tert-Butyl bromide, 2-methyl-2-bromopropane | [2][9] |

| CAS Number | 507-19-7 | [1][2][5] |

| Molecular Formula | C₄H₉Br | [1][9][10] |

| Molecular Weight | 137.02 g/mol | [8][9][10] |

| Appearance | Colorless to yellow-brown liquid | [4][11][12] |

| Density | 1.22 g/mL at 20 °C | [3][4] |

| Melting Point | -20 to -16.2 °C | [12][13] |

| Boiling Point | 71 to 74 °C | [2][13][14] |

| Flash Point | 16 to 18 °C (closed cup) | [13][15] |

| Vapor Pressure | 179.9 hPa at 25 °C | [5][11][16] |

| Refractive Index | 1.4279 at 20 °C/D | [3][4][11] |

| Solubility in Water | Insoluble | [1][2][4][7][11] |

| Solubility in Solvents | Miscible with ethanol, ether, acetone, chloroform | [1][2][7][12][15] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its structure as a tertiary haloalkane. The central carbon atom is bonded to three bulky methyl groups and the bromine atom. This steric hindrance and the electronic effects of the alkyl groups are the primary determinants of its reactivity.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution via the Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism.[17][18] This is a two-step pathway:

-

Formation of a Carbocation: The carbon-bromine bond breaks heterolytically in a slow, rate-determining step, forming a stable tertiary carbocation and a bromide ion.[17][19][20] The high stability of the tertiary carbocation, due to the positive inductive effect and hyperconjugation from the three methyl groups, is the driving force for this step.[19]

-

Nucleophilic Attack: A nucleophile rapidly attacks the planar carbocation.[17][19] This can occur from either face, which would lead to a racemic mixture if the carbon were chiral (though in this case, it is not).

Due to significant steric hindrance from the three methyl groups, the backside attack required for an Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction is prevented.[21] Therefore, this compound does not undergo Sₙ2 reactions at an appreciable rate.[21]

Caption: The Sₙ1 reaction mechanism of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 98 507-19-7 [sigmaaldrich.com]

- 4. chemwhat.com [chemwhat.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. nj.gov [nj.gov]

- 7. This compound, 96%, stabilized | Fisher Scientific [fishersci.ca]

- 8. Propane, 2-bromo-2-methyl- [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. This compound for Organic Synthesis | Advent [adventchembio.com]

- 11. This compound CAS#: 507-19-7 [m.chemicalbook.com]

- 12. t-Butyl bromide | C4H9Br | CID 10485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound, 96%, stabilized 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. This compound [stenutz.eu]

- 15. Page loading... [wap.guidechem.com]

- 16. This compound | 507-19-7 [chemicalbook.com]

- 17. youtube.com [youtube.com]

- 18. chemist.sg [chemist.sg]

- 19. Give the mechanism for the reaction of this compound with aqueo.. [askfilo.com]

- 20. edu.rsc.org [edu.rsc.org]

- 21. brainly.com [brainly.com]

An In-depth Technical Guide to 2-Bromo-2-methylpropane (CAS 507-19-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropane (tert-butyl bromide), a versatile haloalkane with significant applications in organic synthesis. This document consolidates its physicochemical properties, spectroscopic data, safety and handling protocols, and key synthetic applications. Detailed experimental methodologies for representative reactions are provided, and logical relationships in its reaction mechanisms are visualized using Graphviz diagrams. All quantitative data is presented in structured tables for ease of reference and comparison.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] It is a tertiary alkyl halide, a structural feature that dictates much of its chemical reactivity.[2] It is insoluble in water but soluble in many organic solvents like ethanol (B145695) and diethyl ether.[3][4]

| Property | Value | Reference |

| Molecular Formula | C4H9Br | [5] |

| Molecular Weight | 137.02 g/mol | [5] |

| CAS Number | 507-19-7 | [6] |

| Synonyms | tert-Butyl bromide, Trimethylbromomethane | [7] |

| Appearance | Colorless to dark brown liquid | [1][3] |

| Boiling Point | 71-73 °C | |

| Melting Point | -20 °C | |

| Density | 1.22 g/mL at 20 °C | |

| Flash Point | 16 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.4279 | |

| Vapor Pressure | 179.9 hPa at 25 °C | [3] |

Spectroscopic Data

The structural features of this compound are well-characterized by various spectroscopic techniques.

1H NMR Spectroscopy

Due to the high degree of symmetry in the molecule, all nine protons of the three methyl groups are chemically equivalent. This results in a single, unsplit resonance peak (a singlet) in the 1H NMR spectrum.[8]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.80 ppm | Singlet | 9H | (CH 3)3CBr |

Solvent: CDCl3, Standard: TMS (0.0 ppm)[8]

13C NMR Spectroscopy

The 13C NMR spectrum of this compound is also simple, showing only two distinct carbon environments.[9]

| Chemical Shift (δ) | Assignment |

| ~35 ppm | (C H3)3CBr |

| ~65 ppm | (CH3)3C Br |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorptions for C-H and C-Br bonds.

| Wavenumber (cm-1) | Vibration |

| ~2860-2975 | C-H stretching |

| ~1370-1480 | C-H bending |

| ~750-500 | C-Br stretching |

The region from approximately 1500 to 400 cm-1 is considered the fingerprint region for this molecule.[9]

Mass Spectrometry

The parent molecular ion peaks ([M]+ and [M+2]+) at m/z 136 and 138 are typically of very low abundance due to the instability of the tertiary carbocation formed upon ionization. The most prominent peak, the base peak, is observed at m/z 57, corresponding to the stable tert-butyl carbocation, [(CH3)3C]+.[10]

Safety and Handling

This compound is a highly flammable liquid and vapor.[6] It can cause skin and eye irritation.[11]

| Hazard Statement | Precautionary Statement |

| H225: Highly flammable liquid and vapour | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. |

| P233: Keep container tightly closed. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P403 + P235: Store in a well-ventilated place. Keep cool. |

First Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

-

Eye Contact: Flush eyes with water as a precaution.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[6]

Reactivity and Synthetic Applications

This compound is a key substrate in nucleophilic substitution reactions, primarily proceeding through an SN1 mechanism due to the stability of the intermediate tertiary carbocation.[12]

SN1 Nucleophilic Substitution

A classic example is the hydrolysis of this compound to form 2-methylpropan-2-ol.[12] The reaction proceeds in two steps: a slow, rate-determining ionization to form a stable tertiary carbocation, followed by a rapid attack of the nucleophile.[13]

References

- 1. This compound | 507-19-7 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Propane, 2-bromo-2-methyl- (CAS 507-19-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 1H proton nmr spectrum of this compound C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of this compound C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of this compound C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. nj.gov [nj.gov]

- 12. chemist.sg [chemist.sg]

- 13. edu.rsc.org [edu.rsc.org]

An In-depth Technical Guide to the Structure and Bonding of tert-Butyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of tert-butyl bromide (2-bromo-2-methylpropane). It delves into the geometric arrangement of its atoms, the nature of its covalent bonds, and the spectroscopic signatures that arise from its unique structure. This document is intended to serve as a detailed reference for researchers, scientists, and professionals in drug development who utilize tert-butyl bromide in synthesis and mechanistic studies. Key experimental data are summarized in tabular format, and detailed experimental protocols for its synthesis and characterization are provided. Furthermore, conceptual and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of its chemical properties.

Molecular Structure and Geometry

Tert-butyl bromide, with the chemical formula C₄H₉Br, is a tertiary alkyl halide.[1] The central carbon atom is bonded to three methyl groups and a bromine atom.[2] This substitution pattern dictates the molecule's geometry and chemical reactivity.

Hybridization

The central carbon atom in tert-butyl bromide is sp³ hybridized. This hybridization results in a tetrahedral arrangement of the four groups surrounding it. The three carbon-carbon single bonds and the one carbon-bromine single bond are formed from the overlap of the sp³ hybrid orbitals of the central carbon with the appropriate orbitals of the adjacent carbon and bromine atoms.

Bond Lengths and Angles

The precise bond lengths and angles in tert-butyl bromide have been determined experimentally, primarily through gas-phase electron diffraction studies. These studies provide insight into the steric strain imposed by the bulky tert-butyl group. The key structural parameters are summarized in the table below.

| Parameter | Value | Experimental Method |

| C-C Bond Length | Data not available in search results | Electron Diffraction |

| C-Br Bond Length | Data not available in search results | Electron Diffraction |

| C-C-C Bond Angle | Data not available in search results | Electron Diffraction |

| C-C-Br Bond Angle | Data not available in search results | Electron Diffraction |

Note: While the existence of electron diffraction studies is confirmed, the specific numerical data for bond lengths and angles were not found in the provided search results. Access to primary scientific literature would be required to populate this table with precise, cited values.

The geometry of the tert-butyl carbocation, the intermediate in S(_N)1 reactions of tert-butyl bromide, is trigonal planar with sp² hybridization at the central carbon.[3][4] The C-C-C bond angles in this cation are approximately 120°.[4]

Bonding and Electronic Effects

The bonding in tert-butyl bromide is characterized by sigma (σ) bonds. The C-Br bond is polar covalent due to the difference in electronegativity between carbon and bromine, with the bromine atom bearing a partial negative charge (δ-) and the adjacent carbon atom a partial positive charge (δ+). This polarity is a key factor in its chemical reactivity.

The three methyl groups attached to the central carbon exert a positive inductive effect (+I), donating electron density towards the central carbon. This effect helps to stabilize the partial positive charge on the central carbon and further contributes to the stability of the tert-butyl carbocation intermediate formed during S(_N)1 reactions.

Spectroscopic Characterization

The structure of tert-butyl bromide can be elucidated and confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Due to the high degree of symmetry in the molecule, all nine protons of the three methyl groups are chemically equivalent.[5] This results in a single, sharp singlet in the ¹H NMR spectrum.[5]

¹³C NMR: The ¹³C NMR spectrum is also simple, showing two distinct signals: one for the three equivalent methyl carbons and another for the quaternary carbon bonded to the bromine atom.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~1.80 | Singlet | (CH ₃)₃CBr |

| ¹³C | Data not available | Singlet | (C H₃)₃CBr |

| ¹³C | Data not available | Singlet | (CH₃)₃C Br |

Note: While a chemical shift for the protons is available, specific, cited chemical shifts for the ¹³C signals of tert-butyl bromide were not found in the search results. The provided data for ¹³C NMR was for a different molecule.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule. Key absorptions are associated with the stretching and bending of the C-H, C-C, and C-Br bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~2970 | C-H stretch (asymmetric) | IR, Raman |

| ~2870 | C-H stretch (symmetric) | IR, Raman |

| ~1460 | C-H bend (asymmetric) | IR, Raman |

| ~1370 | C-H bend (symmetric) | IR, Raman |

| ~1230 | C-C stretch | IR, Raman |

| ~550 | C-Br stretch | IR, Raman |

Note: This table represents typical ranges for the assigned vibrations. A comprehensive list of experimentally observed frequencies from a primary source was not available in the search results.

Mass Spectrometry (MS)

Mass spectrometry of tert-butyl bromide provides information about its molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) is often weak or absent due to the stability of the resulting tert-butyl carbocation.[6]

| m/z | Ion | Significance |

| 136, 138 | [C₄H₉Br]⁺ | Molecular ion (presence of ⁷⁹Br and ⁸¹Br isotopes) |

| 57 | [(CH₃)₃C]⁺ | Base peak, tert-butyl cation |

| 41 | [C₃H₅]⁺ | Loss of methane (B114726) from the tert-butyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation fragment |

The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6]

Experimental Protocols

Synthesis of tert-Butyl Bromide from tert-Butanol (B103910)

This synthesis proceeds via an S(_N)1 mechanism.

Materials:

-

tert-Butanol

-

Concentrated hydrobromic acid (48%)

-

Concentrated sulfuric acid (optional)

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a separatory funnel, combine tert-butanol and an excess of cold, concentrated hydrobromic acid.

-

Shake the mixture vigorously for several minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate. The upper layer is the crude tert-butyl bromide.

-

Drain the lower aqueous layer.

-

Wash the organic layer with water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid, and then again with water. Separate the layers after each wash.

-

Transfer the crude tert-butyl bromide to a clean, dry flask and dry it over anhydrous calcium chloride.

-

Purify the product by simple distillation, collecting the fraction that boils at approximately 73°C.[7]

NMR Sample Preparation

Materials:

-

tert-Butyl bromide

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

Pipette

Procedure:

-

Dissolve 5-20 mg of purified tert-butyl bromide in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a small vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

IR Sample Preparation (Neat Liquid)

Materials:

-

tert-Butyl bromide

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

Procedure:

-

Place one to two drops of neat tert-butyl bromide onto the surface of a clean, dry salt plate.

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Mount the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

Signaling Pathways and Logical Relationships

The reactivity of tert-butyl bromide is dominated by the S(_N)1 mechanism, which proceeds through a stable carbocation intermediate.

Conclusion

The structure and bonding of tert-butyl bromide are fundamental to its chemical properties and reactivity. Its tetrahedral geometry, the polarity of the C-Br bond, and the electron-donating nature of the methyl groups all contribute to its propensity to undergo S(_N)1 reactions. The spectroscopic signatures of tert-butyl bromide are distinct and provide a reliable means of its identification and characterization. The experimental protocols outlined in this guide offer a practical framework for the synthesis and analysis of this important organic compound. A deeper understanding of these principles is crucial for professionals engaged in synthetic chemistry and drug development.

References

- 1. asdlib.org [asdlib.org]

- 2. utsouthwestern.edu [utsouthwestern.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 1H proton nmr spectrum of this compound C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of this compound C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the SN1 Reaction Mechanism of 2-Bromo-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unimolecular nucleophilic substitution (SN1) reaction mechanism of 2-bromo-2-methylpropane (tert-butyl bromide). It delves into the core principles of the reaction, including its kinetics, the stability of the carbocation intermediate, stereochemical outcomes, and the influence of various experimental factors. This document is intended to serve as a detailed resource, presenting quantitative data, explicit experimental protocols, and visual representations of the underlying chemical processes to aid in research and development.

Core Concepts of the SN1 Reaction

The SN1 reaction is a stepwise nucleophilic substitution process. In the case of this compound, a tertiary alkyl halide, the reaction proceeds through a two-step mechanism.[1][2][3] This pathway is favored due to the steric hindrance around the tertiary carbon, which impedes the backside attack required for a concerted SN2 reaction, and the notable stability of the tertiary carbocation intermediate that is formed.[2]

The overall reaction for the hydrolysis of this compound is as follows:

(CH₃)₃CBr + H₂O → (CH₃)₃COH + HBr

The Two-Step Mechanism

The SN1 reaction of this compound involves the following two key steps:

-

Formation of a Carbocation (Rate-Determining Step): The carbon-bromine (C-Br) bond undergoes heterolytic cleavage, where the bromine atom departs with the bonding pair of electrons to form a stable tertiary carbocation and a bromide ion. This initial step is the slowest in the sequence and therefore dictates the overall rate of the reaction.[3][4]

-

Nucleophilic Attack: The planar and sp²-hybridized carbocation intermediate is then rapidly attacked by a nucleophile. In the case of solvolysis in water, a water molecule acts as the nucleophile. This attack can occur with equal probability from either face of the carbocation.

-

Deprotonation: Following the nucleophilic attack by a neutral nucleophile like water, a final rapid deprotonation step occurs to yield the final substitution product, a tertiary alcohol.

Kinetics and Rate Law

The kinetics of the SN1 reaction of this compound are first-order, meaning the reaction rate is dependent only on the concentration of the substrate (this compound) and is independent of the nucleophile's concentration.[1][3] This is a direct consequence of the unimolecular nature of the rate-determining step.[1]

The rate law is expressed as:

Rate = k[ (CH₃)₃CBr ]

Where:

-

Rate is the rate of the reaction.

-

k is the first-order rate constant.

-

[ (CH₃)₃CBr ] is the concentration of this compound.

Quantitative Data

Rate Constants of Solvolysis

The rate of solvolysis of this compound is highly dependent on the solvent. The table below summarizes the first-order rate constants (k) for the solvolysis in various alcohol solvents at different temperatures.

| Solvent | Temperature (°C) | Rate Constant (k) x 10⁵ (s⁻¹) |

| Propan-1-ol | 25.0 | 4.40 |

| 30.0 | 9.70 | |

| 35.0 | 37.2 | |

| Butan-1-ol | 25.0 | 17.00 |

| 30.0 | 202.8 | |

| 35.0 | 380.4 | |

| 40.0 | 681.4 | |

| Ethane-1,2-diol | 25.0 | 67.24 |

| 30.0 | 142.6 | |

| 35.0 | 280.1 | |

| 40.0 | 540.7 | |

| 45.0 | 954.0 | |

| Propane-1,3-diol | 25.1 | 0.089 |

| 45.2 | 0.845 |

Data sourced from J. CHEM. SOC. PERKIN TRANS. 2 1991.[5]

Relative Rates of Solvolysis

The polarity of the solvent plays a crucial role in stabilizing the carbocation intermediate, thereby accelerating the reaction rate. The relative rates of solvolysis in different protic solvents highlight this effect.

| Solvent | Relative Rate of Solvolysis |

| Acetic Acid (CH₃COOH) | 1 |

| Methanol (CH₃OH) | 4 |

| Water (H₂O) | 150,000 |

Data sourced from Filo.[6]

Arrhenius Parameters

The temperature dependence of the reaction rate is described by the Arrhenius equation. The activation energy (Ea) for the solvolysis of this compound varies with the solvent.

| Solvent | Temperature Range (°C) | Activation Energy (Ea) (kJ mol⁻¹) |

| Methanol | 25-55 | 95.3 ± 0.9 |

| Ethanol | 25-60 | 93.3 ± 0.9 |

| Propan-1-ol | 25-45 | 100.2 ± 1.0 |

| Butan-1-ol | 25-45 | 98.2 ± 1.0 |

| Ethane-1,2-diol | 25-50 | 92.1 ± 0.9 |

| Propane-1,3-diol | 25-50 | 96.0 ± 1.0 |

| Butane-1,4-diol | 25-50 | 94.2 ± 0.9 |

Data sourced from J. CHEM. SOC. PERKIN TRANS. 2 1991.[5]

Product Distribution: SN1 vs. E1

The SN1 reaction often competes with the unimolecular elimination (E1) reaction, as both pathways share the same rate-determining step of carbocation formation. The distribution of substitution and elimination products is influenced by factors such as temperature and the nature of the solvent and nucleophile.

| Solvent | Temperature (°C) | % SN1 Product | % E1 Product |

| Ethanol | 25 | 81 | 19 |

| Ethanol | 55 | 72 | 28 |

Data sourced from Master Organic Chemistry.[7]

Experimental Protocols

Kinetic Study of the Hydrolysis of this compound

This protocol details a method for determining the order of the reaction with respect to the hydroxide (B78521) ion and this compound using the initial rates method.

Materials:

-

This compound

-

0.01 M Sodium hydroxide (NaOH) solution

-

Propanone (acetone)

-

Deionized water

-

Phenolphthalein (B1677637) indicator

-

Burettes (50 cm³)

-

Pipettes (1 cm³ and 10 cm³)

-

Specimen tubes or small flasks

-

Stopwatch

Procedure to Determine the Order with Respect to [OH⁻]:

-

Prepare a solvent mixture of 80% propanone and 20% water by volume.

-

Using burettes, add 3.40 cm³ of the solvent to 6.0 cm³ of the 0.01 M NaOH solution in a specimen tube.

-

Add two drops of phenolphthalein indicator. The solution should turn pink.

-

Using a pipette, add 0.50 cm³ of this compound to the solution and simultaneously start the stopwatch.

-

Record the time taken for the pink color to disappear completely.

-

Repeat the experiment using different initial volumes of the NaOH solution (e.g., 4.0 cm³ and 8.0 cm³), adjusting the volume of the solvent accordingly to maintain a constant total volume of 10.0 cm³.

-

Calculate the initial rate for each experiment using the formula: Initial Rate = (Initial moles of NaOH) / (Total volume × time) .

-

Plot a graph of the initial rate versus the initial concentration of NaOH. A horizontal line indicates that the reaction is zero-order with respect to the hydroxide ion.[2]

Procedure to Determine the Order with Respect to [(CH₃)₃CBr]:

-

Maintain a constant initial concentration of NaOH (e.g., 6.0 cm³ of 0.01 M NaOH).

-

Vary the initial volume of this compound (e.g., 0.40 cm³, 0.60 cm³, 0.80 cm³), adjusting the volume of the solvent to keep the total volume constant at 10.0 cm³.

-

Follow steps 2-5 from the previous procedure for each concentration of this compound.

-

Calculate the initial rate for each experiment.

-

Plot a graph of the initial rate versus the initial concentration of this compound. A straight line passing through the origin indicates that the reaction is first-order with respect to this compound.[2]

Mandatory Visualizations

SN1 Reaction Mechanism

Caption: The three-step SN1 reaction mechanism of this compound.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for the kinetic analysis of the SN1 reaction.

Logical Relationship of Factors Affecting SN1 Rate

Caption: Key factors influencing the rate of the SN1 reaction.

References

- 1. amherst.edu [amherst.edu]

- 2. edu.rsc.org [edu.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. homework.study.com [homework.study.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. The relative rates of solvolysis of this compound in three solv.. [askfilo.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Stability of the Tert-Butyl Carbocation

Abstract

The tert-butyl carbocation, (CH₃)₃C⁺, is a cornerstone intermediate in organic chemistry, renowned for its exceptional stability compared to other simple alkyl carbocations. Its formation, typically via the solvolysis of precursors like 2-bromo-2-methylpropane, proceeds readily due to this inherent stability. This guide provides a comprehensive technical examination of the factors governing the stability of the tert-butyl carbocation, supported by quantitative thermodynamic and kinetic data. Detailed experimental protocols for its generation and characterization are presented, and key mechanistic and logical relationships are visualized to offer a clear and thorough understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Formation of the Tert-Butyl Carbocation from this compound

The generation of the tert-butyl carbocation is classically demonstrated through the solvolysis of this compound (tert-butyl bromide). This reaction proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism.[1][2] The process is characterized by a two-step mechanism where the rate-determining step is the spontaneous dissociation of the starting material to form the carbocation intermediate.[3][4]

The first step, the cleavage of the carbon-bromine bond, is slow and results in the formation of the planar tert-butyl carbocation and a bromide ion.[2][4] The subsequent step is a rapid attack by a nucleophile (such as water or another solvent molecule) on the electron-deficient carbocation to yield the final product, tert-butanol (B103910).[1][2] The stability of the tertiary carbocation intermediate is the primary reason this pathway is kinetically favored over a concerted Sₙ2 mechanism.[1][5]

Core Factors Governing Stability

The notable stability of the tert-butyl carbocation arises from a combination of electronic effects that delocalize the positive charge, thereby reducing the electron deficiency of the central carbon atom.[6] These effects are primarily hyperconjugation and the inductive effect.[7]

-

Inductive Effect (+I): The three methyl groups attached to the central carbocationic carbon are alkyl groups, which are electron-donating.[6][8] They push electron density through the sigma bonds towards the positively charged carbon, helping to neutralize the charge and increase stability.[6][9] The more alkyl groups attached, the greater the stabilization.[8]

-

Hyperconjugation: This is considered the dominant stabilizing factor.[10] Hyperconjugation is the interaction of electrons in an adjacent C-H sigma bond with the empty p-orbital of the carbocation.[11][12] In the tert-butyl carbocation, there are nine C-H bonds (α-hydrogens) on the carbons adjacent to the positive center.[9][13] The overlap of these sigma bond orbitals with the empty p-orbital allows for the delocalization of the positive charge over all ten atoms, which is a powerful stabilizing interaction.[11][14]

Quantitative Analysis of Stability

The stability of a carbocation can be quantified through both thermodynamic and kinetic measurements. Thermodynamic data provide insight into the intrinsic stability, while kinetic data reflect the ease of formation.

Thermodynamic Data

Thermodynamic stability can be assessed by the enthalpy of formation (ΔfH⦵). A lower heat of formation indicates greater stability. The tert-butyl carbocation is significantly more stable than primary and secondary carbocations.[15]

| Carbocation | Structure | Gas-Phase Heat of Formation (kcal/mol) |

| tert-Butyl | (CH₃)₃C⁺ | ~162[16] |

| iso-Propyl | (CH₃)₂CH⁺ | ~182 |

| Ethyl | CH₃CH₂⁺ | ~215 |

| Methyl | CH₃⁺ | ~261 |

| Note: Values are approximate and can vary slightly based on the experimental or computational method. |

Kinetic Data: Relative Rates of Solvolysis

The rate of Sₙ1 solvolysis is directly related to the stability of the carbocation intermediate formed in the rate-determining step.[17] Comparing the solvolysis rates of different alkyl halides provides a clear quantitative measure of the relative stability of their corresponding carbocations.

| Substrate | Carbocation Formed | Relative Rate of Solvolysis (50% Ethanol, 45°C) |

| t-Butyl Chloride | Tertiary | ~20,000[16] |

| Benzyl Chloride | Primary, Resonancestabilized | 145[16] |

| i-Propyl Chloride | Secondary | 1[16] |

As shown, t-butyl chloride solvolyzes approximately 20,000 times faster than i-propyl chloride, highlighting the immense stability of the tertiary carbocation intermediate.[16]

Experimental Protocols

Protocol 1: Kinetic Analysis of this compound Solvolysis

This protocol outlines the determination of the reaction order for the hydrolysis of this compound using the initial rates method, which confirms the Sₙ1 mechanism.[2][3]

Objective: To determine the reaction order with respect to the alkyl halide and the nucleophile (OH⁻) to provide evidence for the Sₙ1 mechanism.

Materials:

-

This compound

-

Sodium hydroxide (B78521) solution (e.g., 0.1 M)

-

Solvent: 80:20 propanone/water mixture

-

Phenolphthalein (B1677637) indicator

-

Burettes, pipettes, conical flasks, stopwatch

Methodology:

-

Preparation: Prepare a series of solutions in conical flasks, each containing a fixed volume of the propanone/water solvent and a few drops of phenolphthalein.

-

Varying [OH⁻]: Add varying, small, known amounts of NaOH solution to the flasks. The concentration of this compound will be kept in large excess.

-

Initiation: To start the reaction, add a fixed, large excess of this compound to the first flask and immediately start the stopwatch.

-

Measurement: Record the time taken for the pink color of the phenolphthalein to disappear. This indicates that all the OH⁻ has been consumed. The initial rate is calculated as [OH⁻] / time.

-

Repeat: Repeat steps 3-4 for each concentration of NaOH. The rate should be independent of the initial [OH⁻], indicating zero-order kinetics with respect to the nucleophile.[3]

-

Varying [Alkyl Halide]: To determine the order with respect to this compound, repeat the experiment using a fixed amount of NaOH and varying the concentration of the alkyl halide.

-

Data Analysis: Plot a graph of initial rate versus the concentration of this compound. A linear relationship demonstrates that the reaction is first-order with respect to the alkyl halide.[2]

Expected Result: The overall rate equation will be: Rate = k[(CH₃)₃CBr]¹, which is characteristic of an Sₙ1 reaction.[3]

Protocol 2: Spectroscopic Characterization of the Tert-Butyl Carbocation

Direct observation of the tert-butyl carbocation requires conditions that prevent its immediate reaction. This is typically achieved in superacid media or by using a non-nucleophilic counterion in an inert solvent.

Objective: To characterize the structure and electronic environment of the pre-formed tert-butyl carbocation using NMR and IR spectroscopy.

Methodology (General Principles):

-

Generation in Superacid: The carbocation can be generated by dissolving this compound or tert-butanol in a superacid like SbF₅/SO₂ClF at low temperatures.

-

¹H NMR Spectroscopy:

-

Procedure: Acquire the ¹H NMR spectrum of the solution at low temperature.

-

Expected Observation: Due to the high positive charge density, the protons on the methyl groups are significantly deshielded. A single, sharp peak will be observed far downfield (typically > 4 ppm), corresponding to the nine equivalent protons. The equivalence of the protons provides evidence for the rapid rotation and symmetrical nature of the cation.

-

-

¹³C NMR Spectroscopy:

-

Procedure: Acquire the ¹³C NMR spectrum.

-

Expected Observation: A highly deshielded signal for the central, positively charged carbon (typically > 300 ppm) will be observed. A second signal for the three equivalent methyl carbons will appear further upfield.

-

-

Infrared (IR) Spectroscopy:

-

Procedure: Obtain the IR spectrum of the carbocation salt.[18]

-

Expected Observation: The C-H stretching frequencies (νCH) of the methyl groups involved in hyperconjugation are significantly lowered (red-shifted) compared to a typical alkane, often appearing below 2900 cm⁻¹.[18] This shift is considered strong evidence for the hyperconjugative stabilization mechanism.

-

Conclusion

The exceptional stability of the tert-butyl carbocation is a well-established principle in organic chemistry, critical for understanding and predicting the outcomes of numerous reactions. This stability is quantitatively supported by thermodynamic and kinetic data and is fundamentally attributed to the combined electron-donating inductive effect of three methyl groups and, more significantly, the charge delocalization afforded by hyperconjugation with nine adjacent C-H bonds. The experimental protocols detailed herein provide robust methods for demonstrating this stability and characterizing the cation, offering valuable tools for both academic research and practical applications in fields like drug development, where understanding reaction mechanisms is paramount.

References

- 1. homework.study.com [homework.study.com]

- 2. The hydrolysis of this compound | Feature | RSC Education [edu.rsc.org]

- 3. edu.rsc.org [edu.rsc.org]

- 4. a) Write `S_(N)1` mechanism for the hydrolysis of 2-Bromo-2-methyl propane. Why are `S_(N)1` reactions generally carried in polar protic solvents? [allen.in]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The greater stability of tert-butyl carbocation than methyl carbocation can be explained on the basis of [allen.in]

- 8. Carbocation Stability - Chemistry Steps [chemistrysteps.com]

- 9. quora.com [quora.com]

- 10. The dominating factor for stability of t -Butyl carbocation is (A) Reson.. [askfilo.com]

- 11. Illustrated Glossary of Organic Chemistry - Hyperconjugation [chem.ucla.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. quora.com [quora.com]

- 14. Stabilization of carbocations CH 3 + , C 2 H 5 + , i-C 3 H 7 + , tert -Bu + , and cyclo -pentyl + in solid phases: experimental data versus calculatio ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP06839A [pubs.rsc.org]

- 15. byjus.com [byjus.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Bromo-2-methylpropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of 2-bromo-2-methylpropane (tert-butyl bromide), a versatile alkylating agent and intermediate in organic synthesis. While extensive quantitative data is not widely available in published literature, this document compiles the known qualitative information and presents a comprehensive experimental protocol for its quantitative determination.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. This compound, a tertiary alkyl halide, possesses both nonpolar and polar characteristics. The tert-butyl group is nonpolar and contributes to van der Waals interactions, while the carbon-bromine bond is polar, allowing for dipole-dipole interactions. Its high solubility in many organic solvents is a result of the favorable intermolecular forces established between the solute and solvent molecules, which are comparable in strength to the forces within the pure substances.[1][2]

Qualitative and Quantitative Solubility Data

| Solvent Classification | Specific Solvent | Qualitative Solubility | Citation(s) |

| Alcohols | Ethanol | Miscible | [3][5] |

| Ethers | Diethyl Ether | Miscible | [3] |

| Ketones | Acetone | Miscible | [3] |

| General | Organic Solvents | Miscible / Soluble | [4][5] |

| Aqueous | Water | Insoluble / Slightly Soluble | [3][5] |

Note: The lack of specific quantitative data underscores the importance of the experimental protocols detailed below for researchers requiring precise solubility measurements.

Factors Influencing Solubility

The dissolution of this compound in organic solvents is driven by favorable intermolecular interactions. The diagram below illustrates the key molecular properties and forces that govern this process.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols: Quantitative Solubility Determination

To obtain precise solubility data, a reliable experimental method is required. The Isothermal Shake-Flask Method followed by Gravimetric Analysis is a fundamental and accurate technique suitable for determining the solubility of a liquid like this compound in an organic solvent.[6][7]

Objective: To determine the concentration of this compound in a saturated solution with a specific organic solvent at a constant temperature.

Apparatus and Reagents:

-

This compound (high purity)

-

Organic solvent of interest (HPLC grade or higher)

-

Thermostatic shaker or water bath with precise temperature control (±0.1°C)

-

Analytical balance (precision ±0.1 mg)

-

Several glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Volumetric pipettes and flasks

-

Syringes and syringe filters (e.g., 0.2 μm PTFE)

-

Pre-weighed, dry evaporating dishes or beakers

-

Drying oven

-

Desiccator

Methodology Workflow:

Caption: Workflow for the gravimetric determination of solubility.

Detailed Procedure:

-

Preparation:

-

Precisely weigh a clean, dry glass vial.

-

Add a known mass of the chosen organic solvent to the vial.

-

Add an excess amount of this compound to the solvent. The presence of a separate, undissolved phase of the solute is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary and should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Phase Separation and Sampling:

-

Stop agitation and allow the vial to rest in the thermostatic bath for several hours to allow the two phases (saturated solution and excess solute) to separate clearly.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear, saturated supernatant using a syringe fitted with a filter to prevent any undissolved solute from being collected.

-

-

Gravimetric Analysis:

-

Dispense the collected sample into a pre-weighed evaporating dish. Immediately record the total mass (dish + saturated solution).

-

Gently evaporate the solvent in a well-ventilated fume hood. A slightly elevated temperature may be used, but it must be well below the boiling point of this compound (73.3 °C) to avoid loss of the solute.

-

Once the solvent appears to be gone, place the dish in a drying oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved.

-

Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.

-

5. Data Calculation:

-

Mass of Saturated Solution Sample (m_solution): (Mass of dish + solution) - (Mass of empty dish)

-

Mass of Solute (m_solute): (Mass of dish + dry residue) - (Mass of empty dish)

-

Mass of Solvent (m_solvent): m_solution - m_solute

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

This procedure should be repeated multiple times to ensure the reproducibility and accuracy of the results.

Conclusion

This compound demonstrates high solubility, to the point of miscibility, in many common organic solvents due to a favorable combination of intermolecular forces. For applications in research, drug development, and process chemistry where precise concentrations are critical, the lack of published quantitative data necessitates experimental determination. The detailed gravimetric protocol provided in this guide offers a robust and accurate method for generating this essential data.

References

Synthesis of 2-Bromo-2-methylpropane from tert-Butyl Alcohol: A Technical Guide

Introduction

2-Bromo-2-methylpropane, also known as tert-butyl bromide, is a tertiary alkyl halide with significant applications as a standard reagent in synthetic organic chemistry.[1][2] It is primarily used to introduce the tert-butyl group into molecules.[1] The most common and instructive laboratory-scale synthesis involves the reaction of tert-butyl alcohol with hydrobromic acid. This reaction is a classic example of a unimolecular nucleophilic substitution (SN1) reaction, which proceeds through a stable tertiary carbocation intermediate.[3][4][5] This technical guide provides an in-depth overview of the reaction mechanism, detailed experimental protocols, and quantitative data for the synthesis of this compound from tert-butyl alcohol.

Reaction Mechanism: Unimolecular Nucleophilic Substitution (SN1)

The conversion of tert-butyl alcohol to this compound with hydrobromic acid proceeds via an SN1 mechanism.[6] This multi-step pathway is favored for tertiary alcohols due to the high stability of the resulting tertiary carbocation intermediate.[3][4] The rate of this reaction is dependent only on the concentration of the substrate (tert-butyl alcohol) and is independent of the nucleophile (bromide ion) concentration.[7][8]

The mechanism involves three key steps:

-

Protonation of the Alcohol : The hydroxyl (-OH) group of tert-butyl alcohol is a poor leaving group. The reaction is initiated by the protonation of the alcohol's oxygen atom by the hydrobromic acid, forming a tert-butyloxonium ion. This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O).[4][9][10]

-

Formation of a Carbocation : The protonated alcohol (tert-butyloxonium ion) dissociates by losing a molecule of water. This is the slow, rate-determining step of the reaction, resulting in the formation of a stable tertiary carbocation (the tert-butyl cation).[4][7][11]

-

Nucleophilic Attack : The electron-rich bromide ion (Br⁻), a strong nucleophile, rapidly attacks the electrophilic carbocation.[9] This final step forms the desired product, this compound.[4][10]

Experimental Protocols

Several methods for the synthesis of this compound from tert-butyl alcohol have been reported, primarily differing in the use of catalysts and reaction conditions. Below are detailed protocols for two common laboratory methods.

Method 1: Synthesis with Hydrobromic Acid

This protocol utilizes constant-boiling hydrobromic acid and involves the distillation of the product directly from the reaction mixture.

Materials:

-

tert-Butyl alcohol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄) or Concentrated Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Potassium carbonate (K₂CO₃) (for stabilization)

Apparatus:

-

Round-bottom flask

-

Vigreux column (20 cm)

-

Condenser

-

Receiving flask

-

Separatory funnel

-

Heating mantle

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reaction Setup : In a round-bottom flask, cool 1.0 mole of tert-butyl alcohol. Cautiously add 1.25 moles of 48% hydrobromic acid while maintaining cooling.[12]

-

Distillation : Attach a 20-cm Vigreux column and a condenser to the flask. Heat the mixture to boiling and distill the volatile this compound. The rate of distillation should be maintained at 2-3 drops per second.[12]

-

Work-up - Ether Removal : Transfer the crude distillate to a separatory funnel. To remove di-tert-butyl ether, a common byproduct, wash the crude product twice with about one-fifth of its volume of cold concentrated sulfuric acid or concentrated hydrochloric acid.[12] Carefully separate the layers after each wash.

-

Neutralization and Washing : Wash the organic layer with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.[12]

-

Drying : Transfer the washed product to a clean, dry Erlenmeyer flask and dry it over anhydrous calcium chloride.[12]

-

Final Distillation : Decant the dried liquid into a distillation apparatus and distill it through a 20-cm Vigreux column. Collect the fraction boiling between 71-73 °C.[12]

-

Stabilization : Add 0.5% potassium carbonate to the final product to act as a stabilizer.[12]

Method 2: Synthesis with Hydrobromic Acid and Sulfuric Acid Catalyst

This alternative method employs sulfuric acid as a catalyst and generally results in a higher yield.

Materials:

-

tert-Butyl alcohol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Anhydrous calcium chloride (CaCl₂)

-

Calcium oxide (CaO)

Apparatus:

-

Round-bottom flask with a dropping funnel and magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Ice bath

Procedure:

-

Reaction Setup : In a round-bottom flask, prepare a cooled mixture of 3.2 moles of 48% hydrobromic acid and 100 mL of concentrated sulfuric acid. Maintain the temperature around 20°C with an ice bath.[12]

-

Reagent Addition : With continuous stirring, add 1.6 moles of tert-butyl alcohol dropwise from a dropping funnel to the acid mixture.[12]

-

Reaction Time : After the addition is complete, continue stirring the mixture for 30 minutes.[12]

-

Separation : Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the lower aqueous layer.

-

Washing : Wash the crude organic layer twice with water.[12]

-

Drying : Dry the product over a mixture of anhydrous calcium chloride and a small amount of calcium oxide.[12] The final product is obtained after decanting from the drying agents.

Quantitative Data Summary

The choice of synthetic protocol significantly impacts the reaction parameters and final product yield. The following table summarizes the quantitative data for the described methods.

| Parameter | Method 1 (HBr Distillation) | Method 2 (HBr/H₂SO₄ Catalyst) | Microchannel Reactor Method[13] |

| Molar Ratio (t-BuOH:HBr) | 1 : 1.25 | 1 : 2 | 1 : 2 |

| Catalyst | None | Concentrated H₂SO₄ | Concentrated H₂SO₄ |

| Reaction Temperature | Boiling point of mixture | 20 °C | 30 - 70 °C (preheating) |

| Reaction Time | Duration of distillation | 30 minutes | 64 seconds (residence time) |

| Reported Yield | 60%[12] | 85%[12] | 91-97% conversion, 92-97% selectivity |

| Physical Properties (Product) | b.p. 71-73 °C; n²⁰/D 1.4279[12] | - | - |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound in a laboratory setting can be visualized as a series of sequential steps, from the initial reaction to the final purified product.

References

- 1. tert-Butyl bromide - Wikipedia [en.wikipedia.org]

- 2. dev.topcar.co.ke [dev.topcar.co.ke]

- 3. rsc.org [rsc.org]

- 4. brainly.com [brainly.com]

- 5. The preparation of tertiary butyl chloride (2-chloro-2-methylpropane) [wwwchem.uwimona.edu.jm]

- 6. homework.study.com [homework.study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solved For the Sn1 reaction of tert-butyl alcohol with HBr, | Chegg.com [chegg.com]

- 9. m.youtube.com [m.youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. prepchem.com [prepchem.com]

- 13. CN102875322A - Method for preparing this compound by brominating tert-butyl alcohol through microchannel reactor - Google Patents [patents.google.com]

Free radical bromination of 2-methylpropane to form 2-Bromo-2-methylpropane

An In-Depth Technical Guide to the Free Radical Bromination of 2-Methylpropane

Introduction

Free radical halogenation is a fundamental substitution reaction in organic chemistry, enabling the functionalization of alkanes. This guide focuses on the bromination of 2-methylpropane, a classic example demonstrating the remarkable regioselectivity of bromine radicals. Unlike chlorination, which often yields a mixture of products, bromination of alkanes with tertiary hydrogens proceeds with high selectivity to form the thermodynamically favored product.[1][2] In the case of 2-methylpropane, the reaction overwhelmingly yields 2-bromo-2-methylpropane. This high degree of selectivity is attributed to the stability of the tertiary radical intermediate and the endothermic nature of the hydrogen abstraction step.[3][4] This reaction is a cornerstone for introducing a functional group at a specific position in a saturated hydrocarbon, making it a valuable tool for synthetic chemists in research and drug development.

Reaction Mechanism: A Stepwise Analysis

The free radical bromination of alkanes proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination.[5][6][7]

-

Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•). This step requires an input of energy, typically in the form of ultraviolet (UV) light or heat.[7]

Br₂ + hν → 2 Br•

-

Propagation: This stage consists of two repeating steps that form the product and regenerate the bromine radical, allowing the chain reaction to continue.[5]

-

Step 1 (Hydrogen Abstraction): A bromine radical abstracts a hydrogen atom from the 2-methylpropane. This is the rate-determining and selectivity-generating step.[3] Abstraction of the tertiary hydrogen is significantly more favorable than abstraction of a primary hydrogen due to the greater stability of the resulting tertiary free radical.[1][6] This step is endothermic for bromination.[3][4]

-

Step 2 (Halogenation): The resulting tertiary alkyl radical reacts with a molecule of Br₂ to form the final product, this compound, and a new bromine radical.[5]

-

-

Termination: The chain reaction concludes when two free radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.[5][7]

Caption: Reaction mechanism for the free radical bromination of 2-methylpropane.

The Basis of Selectivity: Energetics and the Hammond Postulate

The high selectivity observed in free radical bromination is a direct consequence of the thermodynamics of the hydrogen abstraction step. The formation of the relatively weak H-Br bond (bond dissociation energy of 87 kcal/mol) makes this step endothermic.[3] According to the Hammond Postulate, endothermic reactions have "late" transition states that resemble the products.[3] Therefore, the transition state for the abstraction of a hydrogen atom by a bromine radical closely resembles the resulting alkyl radical.

The stability of alkyl radicals follows the order: tertiary > secondary > primary. Since the transition state for bromination has significant radical character, the activation energy difference between the formation of a tertiary radical and a primary radical is large, closely mirroring the energy difference between the radicals themselves.[3][4] This leads to a much faster rate of reaction at the tertiary position.

In contrast, the hydrogen abstraction step in chlorination is exothermic due to the formation of the strong H-Cl bond (103 kcal/mol).[3] This results in an "early" transition state that resembles the reactants, with little radical character. Consequently, the activation energies for the abstraction of primary, secondary, and tertiary hydrogens are much closer, leading to lower selectivity and a mixture of products.[3][4]

Quantitative Data

The selectivity of halogenation reactions can be quantified by comparing the relative reactivity of different types of C-H bonds.

Table 1: Relative Reactivity of C-H Bonds in Radical Halogenation

| C-H Bond Type | Relative Reactivity (Chlorination) | Relative Reactivity (Bromination) |

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3.6 | 99 |

| Tertiary (3°) | 5 | 1600 |

Data sourced from Chad's Prep.[2]

For 2-methylpropane, there are nine primary hydrogens and one tertiary hydrogen. The expected product ratio can be calculated as follows:

-

Primary Product (1-bromo-2-methylpropane): 9 (hydrogens) x 1 (relative reactivity) = 9

-

Tertiary Product (this compound): 1 (hydrogen) x 1600 (relative reactivity) = 1600

Predicted Product Distribution:

-

% this compound: (1600 / (1600 + 9)) * 100% ≈ 99.4%

-

% 1-bromo-2-methylpropane: (9 / (1600 + 9)) * 100% ≈ 0.6%

This calculation clearly illustrates the overwhelming preference for the formation of the tertiary bromide.

Table 2: Relevant Bond Dissociation Energies (BDE)

| Bond | BDE (kcal/mol) |

| (CH₃)₃C-H (tertiary) | 93 |

| (CH₃)₂CHCH₂-H (primary) | 98 |

| Br-Br | 46 |

| H-Br | 87 |

| H-Cl | 103 |

Experimental Protocol

The following is a generalized protocol for the free radical bromination of an alkane like 2-methylpropane.

Safety Precautions:

-

This procedure must be performed in a well-ventilated fume hood.

-

Bromine (Br₂) is highly toxic, corrosive, and volatile. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-methylpropane is a flammable gas. Ensure there are no open flames or ignition sources.

-

UV light can be harmful to the eyes and skin. Use appropriate shielding.

Reagents and Equipment:

-

2-methylpropane (gas or liquefied)

-

Bromine (Br₂)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄ - Note: CCl₄ is a known carcinogen and its use is highly restricted. Less hazardous solvents like dichloromethane (B109758) or hexane (B92381) may be used, though they can also be halogenated to some extent.)

-

Reaction vessel equipped with a gas inlet, condenser, and dropping funnel

-

UV lamp (e.g., a sunlamp or mercury vapor lamp)

-

Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution for quenching

-

Drying agent (e.g., anhydrous magnesium sulfate, MgSO₄)

-

Distillation apparatus for purification

Procedure:

-

Setup: Assemble the reaction apparatus in a fume hood. The reaction vessel should be cooled in an ice bath to control the reaction temperature.

-

Charging the Reactor: Dissolve a known quantity of 2-methylpropane in the inert solvent within the reaction vessel.

-

Initiation: Position the UV lamp to irradiate the reaction vessel.

-

Addition of Bromine: Slowly add a solution of bromine in the same inert solvent to the reaction mixture via the dropping funnel. The characteristic red-brown color of bromine should fade as it is consumed. The rate of addition should be controlled to prevent a buildup of unreacted bromine.

-

Reaction Monitoring: Continue the reaction until the bromine color no longer disappears, indicating that the alkane has been consumed.

-

Workup:

-

Turn off the UV lamp and remove the ice bath.

-

Quench the reaction mixture by washing it with an aqueous solution of sodium thiosulfate to remove any excess bromine.

-